m-PEG8-ethoxycarbonyl-propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-21(24)3-2-20(22)23/h2-19H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPATACFPISKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Crucial Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Far from being a passive spacer, the linker, particularly those containing polyethylene (B3416737) glycol (PEG) motifs, is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Core Principles: The Function of PEG Linkers in PROTACs
PEG linkers are characterized by repeating ethylene (B1197577) glycol units, which bestow a unique combination of hydrophilicity and flexibility. These properties are instrumental in addressing some of the inherent challenges in PROTAC development, such as their often large and lipophilic nature, which can lead to poor solubility and limited cell permeability.
The primary functions of the PEG linker include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are paramount in enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length allows for the necessary proximity and orientation for efficient ubiquitination of the target protein.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is often a major hurdle due to the typically hydrophobic nature of the two ligands.[1][]
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers may allow them to adopt conformations that shield polar surface area, thereby improving membrane transit.[3]
-
Influencing Pharmacokinetics: The physicochemical properties imparted by the PEG linker can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC, ultimately influencing its in vivo efficacy and safety.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding. The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Below are tables summarizing the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 | < 500 | > 90 | [4] |
| BRD4 | CRBN | 1 | > 5000 | < 20 | [4] |
| BRD4 | CRBN | 2 | > 5000 | < 20 | [4] |
| BRD4 | CRBN | 4 | < 500 | > 90 | [4] |
| BRD4 | CRBN | 5 | < 500 | > 90 | [4] |
| Target Protein | E3 Ligase | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| ERα | VHL | 9 | ~50 | ~15 | [5][6] |
| ERα | VHL | 12 | ~75 | ~10 | [5][6] |
| ERα | VHL | 16 | ~90 | ~5 | [5][6] |
| ERα | VHL | 19 | ~60 | ~12 | [5][6] |
| ERα | VHL | 21 | ~40 | ~18 | [5][6] |
| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | < 4 | Impaired Binding | - | [4] |
| BTK | CRBN | ≥ 4 | Potent Degradation | - | [4] |
Signaling Pathways and Experimental Workflows
To understand and optimize the function of PEG-linked PROTACs, it is essential to visualize the underlying biological pathways and the experimental steps involved in their characterization.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of PROTAC performance. Below are methodologies for key experiments.
Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.[7][8]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[8]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Transfer the supernatant (protein lysate) to a new tube.[7][8]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[8]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[8]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (e.g., ECL) to the membrane.[8]
-
Capture the signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[9][10][11]
-
Materials:
-
96-well donor and acceptor plates.
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).[12]
-
Phosphate-buffered saline (PBS).
-
PROTAC stock solution in DMSO.
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[10]
-
Fill the acceptor plate wells with PBS (acceptor solution).[12]
-
Prepare the PROTAC solution in PBS (donor solution).
-
Add the donor solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[12]
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at theoretical equilibrium.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection and characterization of ternary complex formation in a cellular context.[13][14][15][16]
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor). PROTAC-mediated formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increased BRET signal.[15]
-
Procedure:
-
Cell Transfection: Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase component (e.g., VHL or CRBN).[13]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[13]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[13]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer.[13]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[13]
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The data can be plotted to determine the EC50 for ternary complex formation.
-
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to overcome challenges in solubility and permeability while enabling the precise spatial arrangement required for efficient ternary complex formation and subsequent protein degradation. A systematic and data-driven approach to linker optimization, supported by robust experimental validation, is paramount to the successful development of potent and selective PROTAC-based therapeutics. The methodologies and data presented in this guide provide a framework for researchers to rationally design and evaluate the next generation of protein degraders, ultimately accelerating their path to the clinic.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-propanoic acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics, experimental protocols, and applications of m-PEG8-ethoxycarbonyl-propanoic acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Characteristics
This compound is a heterobifunctional linker molecule featuring a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units. One terminus is capped with a methoxy (B1213986) group, rendering it chemically inert, while the other end is functionalized with a propanoic acid connected via an ethoxycarbonyl group. This structure imparts desirable physicochemical properties for its application in drug development, particularly in the synthesis of PROTACs.[1][2]
The presence of the PEG chain enhances the aqueous solubility and biocompatibility of the molecule.[3] The terminal carboxylic acid provides a reactive handle for conjugation to other molecules, typically the amine group of a protein ligand, through amide bond formation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C21H40O12 | [5] |
| Molecular Weight | 484.5 g/mol | [5] |
| CAS Number | 2353409-75-1 | [5] |
| Appearance | Not specified in search results | |
| Purity | ≥95% | Multiple supplier websites |
| Storage Conditions | -20°C | [5] |
Applications in Proteolysis Targeting Chimeras (PROTACs)
This compound is primarily utilized as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein binder and the E3 ligase binder, and its length and composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]
The PEG8 chain of this compound provides flexibility and hydrophilicity to the PROTAC molecule, which can improve its solubility and cell permeability.[9] The defined length of the PEG chain allows for precise control over the distance between the target protein and the E3 ligase, a critical factor for efficient ubiquitination.[8]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and characterization of this compound were not found in the provided search results, general methodologies for similar compounds can be adapted.
General Synthesis of a PROTAC using a Carboxylic Acid-Terminated PEG Linker
This protocol outlines the general steps for conjugating a protein binder (with a free amine group) to this compound, followed by coupling to an E3 ligase binder.
Step 1: Amide Coupling of Protein Binder with this compound
-
Dissolve the amine-containing protein binder (1 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions to remove excess reagents and byproducts.
-
The resulting product, the protein binder-PEG-acid conjugate, is then purified using column chromatography.
Step 2: Coupling of the Conjugate to the E3 Ligase Binder
-
The purified protein binder-PEG-acid conjugate from Step 1 is then coupled to the E3 ligase binder, which typically contains a reactive amine group.
-
The reaction conditions are similar to Step 1, employing a suitable coupling agent and base in an anhydrous solvent.
-
The final PROTAC molecule is purified by preparative High-Performance Liquid Chromatography (HPLC).
Characterization Techniques
Standard analytical techniques are employed to characterize this compound and the resulting PROTACs.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations | Source(s) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of purity. | For the PEG chain, characteristic peaks are expected around 3.6 ppm in ¹H NMR for the -CH₂- protons.[10] In ¹³C NMR, PEG backbone carbons typically appear around 70 ppm.[10] The signals for the ethoxycarbonyl-propanoic acid moiety would appear at distinct chemical shifts. | [10][11] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | Electrospray ionization (ESI) is a common technique. The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns often involve the neutral loss of ethylene glycol units (44 Da).[12][13] | [5][12][13][14][15] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and purification of the final product. | Reversed-phase HPLC (RP-HPLC) is frequently used. The compound should elute as a single, sharp peak under optimized conditions. | [16][17] |
Visualizing PROTAC Mechanism and Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M-PEG-acid | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Crucial Role of PEG Linkers in PROTAC Drug Discovery: A Technical Guide
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These innovative molecules offer the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG)-based linkers have become a cornerstone of PROTAC design due to their profound influence on a molecule's efficacy, solubility, and cell permeability. This technical guide provides an in-depth exploration of the discovery and development of PEG-based PROTAC linkers for researchers, scientists, and drug development professionals.
The Significance of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy. The length, flexibility, and chemical composition of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. The stability of this complex is paramount for efficient ubiquitination and subsequent degradation of the target protein. Key parameters used to quantify a PROTAC's effectiveness are its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).
Advantages of PEG-Based Linkers
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve the solubility of the entire PROTAC molecule, which is crucial for administration and bioavailability.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating passage across the cell membrane.
-
Biocompatibility and Reduced Non-specific Binding: PEG is well-known for its biocompatibility and ability to reduce non-specific protein binding, which can minimize off-target effects and improve the overall safety profile of the PROTAC.
-
Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled during synthesis, allowing for the systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation. This flexibility is crucial as the ideal linker length is target-dependent.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a less stable complex due to increased conformational entropy. Therefore, an optimal linker length often exists for each specific target and E3 ligase pair.
Below are tables summarizing the quantitative impact of PEG linker length on the degradation of various target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | PEG3 | 50 | >90 | |
| PROTAC-2 | PEG4 | 25 | >95 | |
| PROTAC-3 | PEG5 | 15 | >98 | |
| PROTAC-4 | PEG6 | 30 | >95 |
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether |
Troubleshooting & Optimization
addressing steric hindrance in ternary complex formation
Welcome to the Technical Support Center for troubleshooting issues related to ternary complex formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or impedes the formation of a stable ternary complex[1]. In the context of technologies like PROTACs (Proteolysis Targeting Chimeras), this involves a target protein, a bifunctional small molecule, and a recruited protein (e.g., an E3 ligase). Steric hindrance can arise from bulky chemical groups on the small molecule or unfavorable protein-protein interactions at the interface of the complex, ultimately inhibiting its formation or reducing its stability[1][2].
Q2: What are the common indicators that steric hindrance may be negatively impacting my experiment?
A2: Several signs can point towards steric hindrance issues:
-
Weak or Undetectable Ternary Complex Formation: Biophysical assays show little to no formation of the ternary complex[1].
-
Significant "Hook Effect": At high concentrations of the bifunctional molecule, the formation of unproductive binary complexes (e.g., molecule-target or molecule-ligase) dominates over the desired ternary complex[1][3].
-
Negative Cooperativity (α < 1): The binding of one protein partner hinders the binding of the other, suggesting an unfavorable interaction geometry[1][4].
-
Poor Cellular Efficacy: Despite good binary binding affinities of the molecule to both the target protein and the E3 ligase, there is poor degradation efficiency (high DC50, low Dmax) in cellular assays[1][5].
-
Discrepancy between In Vitro and In Vivo Results: A compound that demonstrates binary target engagement in vitro fails to show the expected activity in a cellular context[1].
Q3: How does the linker of a bifunctional molecule, such as a PROTAC, influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex[6][7]. Its properties directly impact the potential for steric clashes:
-
Linker Length: An inappropriate linker length is a primary cause of steric hindrance. If too short, it can cause steric clashes between the two proteins, preventing simultaneous binding. If too long, it may not effectively bring the proteins into the required proximity for the desired biological effect[1][5][8].
-
Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. While flexible linkers (e.g., PEG or alkyl chains) can allow the complex to adopt a productive conformation, in some cases, a more rigid linker is necessary to pre-organize the molecule and favor a specific binding mode[6][9]. However, increased rigidity can also lead to impaired degradation if the fixed conformation is not optimal[6].
-
Attachment Points (Exit Vectors): The points at which the linker is attached to the two ligands dictate the relative orientation of the recruited proteins. Altering the exit vector can significantly impact the geometry of the ternary complex and alleviate steric clashes[1].
Troubleshooting Guides
Problem: Weak or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the stable association of the three components.
Troubleshooting Steps:
-
Optimize the Linker:
-
Vary Linker Length: Synthesize a series of compounds with varying linker lengths to identify the optimal distance for productive complex formation[8][10].
-
Modify Linker Composition: Experiment with different linker types (e.g., alkyl, PEG, more rigid aromatic systems) to alter flexibility and hydrophobicity[6][].
-
Change Ligand Exit Vector: Alter the point of attachment of the linker on one or both ligands to change the relative orientation of the recruited proteins[1].
-
-
Structural Analysis:
-
Computational Modeling: Employ molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes. This can provide a rational basis for redesigning the bifunctional molecule[1][12][13][14][15][16][17].
-
X-ray Crystallography or Cryo-EM: If feasible, obtaining a high-resolution structure of the ternary complex can offer definitive insights into the molecular interactions and guide structure-based design efforts[1].
-
Problem: High "Hook Effect" Observed
Possible Cause: At high concentrations, the bifunctional molecule is preferentially forming binary complexes rather than the desired ternary complex, which can be exacerbated by poor cooperativity due to steric hindrance[1][3][18].
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This means that the protein-protein interactions within the complex stabilize the binding of the small molecule[1].
-
Utilize structure-guided design to introduce modifications that create favorable contacts between the target protein and the E3 ligase.
-
-
Dose-Response Analysis: Carefully titrate the concentration of your compound to identify the optimal range for ternary complex formation and subsequent activity before the "hook effect" becomes dominant[1].
Quantitative Data Summary
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of modifications. The following table summarizes key parameters to measure using various biophysical assays.
| Parameter | Description | Desirable Outcome | Common Assays |
| Binary Affinity (Kd) | The dissociation constant for the binding of the bifunctional molecule to each protein partner individually. | Strong binding (low Kd) to both proteins is a prerequisite but does not guarantee ternary complex formation. | SPR, ITC, BLI, FP[19][20][21] |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the ternary complex. A low Kd value indicates a stable ternary complex. | Low Kd, indicating high affinity and a stable complex. | ITC, SPR, BLI, FRET, NanoBRET, Lumit[1][4][18][19] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities. | α > 1 (Positive cooperativity) is generally desirable as it indicates the protein-protein interactions stabilize the complex.[1][4] | Calculated from binary and ternary Kd values obtained from assays like ITC and SPR. |
| Cellular Degradation (DC50/Dmax) | The concentration for 50% degradation (DC50) and the maximum degradation level (Dmax). | Low DC50 and high Dmax indicate potent cellular activity. | Western Blot, In-Cell ELISA, Reporter Assays[5] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization:
-
Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional molecule over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
Separately, inject a series of concentrations of the target protein to check for non-specific binding.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the target protein mixed with a series of concentrations of the bifunctional molecule over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary complex models) to determine kinetic and affinity constants.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary affinities.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters (ΔH, ΔS, Kd) of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified protein solutions and a concentrated solution of the bifunctional molecule in the same buffer.
-
-
Binary Titrations:
-
Titrate the small molecule into a solution of the target protein to determine the binary affinity (Kd1) and thermodynamic profile.
-
Titrate the small molecule into a solution of the E3 ligase to determine the second binary affinity (Kd2).
-
-
Ternary Complex Titration:
-
To measure the affinity of the small molecule for the pre-formed protein-protein complex, titrate the small molecule into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Calculate cooperativity from the measured affinities.
-
Sequential Immunoprecipitation (IP) for Cellular Verification
Objective: To confirm the formation of the ternary complex in a cellular environment.
Methodology:
-
Cell Lysis:
-
Treat cells with the bifunctional molecule.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an antibody against one of the components of the complex (e.g., the target protein). This will pull down the first protein and any interacting partners.
-
-
Elution:
-
Gently elute the protein complexes from the beads, for instance, using a competitive peptide to preserve complex integrity[1].
-
-
Second Immunoprecipitation:
-
Incubate the eluted sample with magnetic beads conjugated to an antibody against the second protein in the complex (e.g., the E3 ligase)[1].
-
-
Western Blot Analysis:
-
Elute the final complexes and analyze the components by Western blotting using antibodies against all three components of the expected ternary complex[1].
-
Visualizations
Caption: Troubleshooting workflow for addressing steric hindrance.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Decision tree for troubleshooting poor ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 12. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Off-Target Effects of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the protein of interest (POI). This can occur if the warhead (POI-binding ligand) has affinity for other proteins or if the ternary complex forms non-selectively with unintended proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the warhead or the E3 ligase ligand, might exert pharmacological effects independent of protein degradation. For instance, pomalidomide-based E3 ligase ligands can independently lead to the degradation of zinc-finger proteins.[2]
-
Pathway-related effects: The degradation of the intended target can lead to downstream effects in interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other cellular pathways.
Q2: How does the linker design influence the selectivity of a PROTAC?
A2: The linker is a critical determinant of a PROTAC's efficacy and selectivity. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]
-
Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into sufficient proximity for efficient ubiquitination.[5]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures can pre-organize the PROTAC into a conformation that favors selective ternary complex formation.[3][5]
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand dictate the relative orientation of the two proteins in the ternary complex. Optimizing these attachment points can enhance selectivity for the intended target.[6]
Q3: Can the choice of E3 ligase affect off-target degradation?
A3: Yes, the choice of E3 ligase is a key factor in determining the off-target profile of a PROTAC. Different E3 ligases have distinct cellular expression patterns and substrate specificities.[7] For example, VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs.[8] Leveraging tissue-specific or cancer-specific E3 ligases is an emerging strategy to enhance selectivity and minimize off-tissue toxicity.
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases.[7][9] This occurs because the excess PROTAC molecules form binary complexes with either the POI or the E3 ligase, which are unproductive for forming the necessary ternary complex for degradation.[9] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[7]
Troubleshooting Guides
Problem 1: Significant cytotoxicity is observed even at low PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | The degradation of the target protein itself may be inducing cell death. Confirm this by performing experiments in a cell line where the target protein is knocked out or knocked down. If cytotoxicity is reduced, it suggests an on-target effect.[10] |
| Off-target protein degradation | The PROTAC may be degrading an essential protein. Perform global proteomics (see Experimental Protocols) to identify unintended targets.[1] |
| Ligand-specific toxicity | The warhead or E3 ligase ligand may have inherent cytotoxic activity. Test the individual ligands (not connected by a linker) for cytotoxicity.[10] |
| Solvent toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is within a non-toxic range (typically <0.5%). |
Problem 2: Global proteomics analysis reveals a large number of off-target proteins being degraded.
| Possible Cause | Troubleshooting Steps |
| Non-selective warhead | The warhead may have affinity for multiple proteins. If possible, design or select a more selective warhead for your POI. |
| Suboptimal linker | The linker may be promoting the formation of non-selective ternary complexes. Synthesize and test a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective degrader.[7] |
| Promiscuous E3 ligase engagement | The chosen E3 ligase may have a broader range of substrates that are now being targeted due to the PROTAC. Consider using a different E3 ligase with a more restricted expression profile or substrate scope. |
| High PROTAC concentration | High concentrations can sometimes lead to an increase in off-target degradation. Perform a dose-response proteomics experiment to find the lowest effective concentration with the cleanest off-target profile. |
Quantitative Data Summary
Table 1: Impact of Linker Length on BRD4 Degradation and Selectivity
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 DC50 (nM) | BRD2/3 Degradation | Reference |
| MZ1 | PEG/Alkyl | 12 | 25 | Selective for BRD4 | [6] |
| ARV-825 | PEG/Alkyl | 16 | <1 | Degrades BRD2/3/4 | [6] |
| dBET1 | PEG/Alkyl | 13 | 4 | Degrades BRD2/3/4 | [6] |
Table 2: Comparison of RIPK2 PROTACs with Different E3 Ligase Ligands
| PROTAC | E3 Ligase Recruited | RIPK2 pDC50 | Dmax (%) | Reference |
| 1 | VHL | 8.7 ± 0.1 | >95 | [11] |
| 2 | IAP | 9.4 ± 0.1 | >95 | [11] |
| 3 | Cereblon | 8.6 ± 0.4 | >95 | [11] |
pDC50 is the negative logarithm of the half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification using Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (including a concentration that gives maximal degradation and a higher concentration to check for the hook effect).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that doesn't bind the E3 ligase).
-
Incubate for a time course (e.g., 2, 6, 12, 24 hours) to distinguish direct from indirect effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides with trypsin.[12]
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[8]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Spectronaut to identify and quantify proteins.[13]
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls. Proteins that show a dose-dependent decrease are potential off-targets.[8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is engaging with both its intended target and potential off-targets in a cellular environment.[8][14]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at the desired concentration. Include a vehicle control.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.[15]
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein and potential off-target proteins in the soluble fraction using Western blotting or mass spectrometry.[14]
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[14]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[7]
-
Cell Treatment:
-
Treat cells with the PROTAC.
-
Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[7]
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A smear or ladder of higher molecular weight bands indicates polyubiquitination.
-
Visualizations
Caption: A logical workflow for mitigating PROTAC off-target effects.
Caption: Experimental workflow for off-target identification.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good biochemical activity but poor cellular degradation. Could this be a permeability issue?
A: Yes, a significant drop-off between biochemical potency and cellular activity is a common indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3] If you suspect poor permeability, it is crucial to experimentally assess it and consider strategies for improvement.
Q2: What are the key physicochemical properties of PROTACs that influence their cell permeability?
A: Several physicochemical properties are critical determinants of PROTAC permeability. These include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which can negatively impact passive diffusion across the cell membrane.[1][3][4]
-
Polar Surface Area (PSA): A large PSA can hinder membrane traversal. Strategies to reduce PSA, such as the formation of intramolecular hydrogen bonds, can improve permeability.[3][5]
-
Lipophilicity (LogP): While a certain degree of lipophilicity is required for membrane partitioning, excessively high LogP can lead to poor solubility and non-specific binding.
-
Number of Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for adopting a membrane-permeable conformation.[3]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases polarity and can reduce permeability.[4]
Q3: What are the main strategies to improve the cell permeability of my PROTAC?
A: Several strategies can be employed to enhance PROTAC cell permeability:
-
Linker Optimization: The linker is a highly adaptable component of a PROTAC. Modifying its length, composition, and rigidity can significantly impact permeability.[3][5] Replacing flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring or cyclic moieties like piperidine (B6355638) and piperazine, has been shown to improve permeability.[3][5]
-
Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can mask polar groups and promote a more compact, "chameleon-like" conformation that is more conducive to membrane passage.[5][6] This can effectively reduce the molecule's functional size and polarity.[5]
-
Prodrug Strategies: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][5][7] This can be an effective way to temporarily increase lipophilicity and enhance membrane transport.
-
Amide-to-Ester Substitution: Replacing amide bonds with esters can reduce the number of hydrogen bond donors and lower the polar surface area, which can lead to improved permeability.[8]
-
Computational Modeling: Predictive machine learning and computational models can be used to assess the potential permeability of designed PROTACs before synthesis, saving time and resources.[9][10][11][12]
Troubleshooting Guide
Problem: My PROTAC has low permeability in a PAMPA assay.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion. Low permeability in this assay suggests issues with the PROTAC's ability to passively cross a lipid membrane.
Troubleshooting Workflow for Low PAMPA Permeability
Caption: Troubleshooting workflow for low PROTAC permeability in PAMPA.
Problem: My PROTAC shows poor permeability in a Caco-2 assay, but was permeable in PAMPA.
The Caco-2 permeability assay utilizes a monolayer of human intestinal cells and can model both passive diffusion and active transport processes.[13] A discrepancy between PAMPA and Caco-2 results may indicate that the PROTAC is a substrate for efflux transporters, which actively pump compounds out of the cell.
Troubleshooting Workflow for PAMPA vs. Caco-2 Discrepancy
Caption: Investigating discrepancies between PAMPA and Caco-2 permeability assays.
Quantitative Data Summary
The following table summarizes the impact of different linker compositions on PROTAC permeability.
| Linker Type | Example Modification | Effect on Permeability (PAMPA) | Reference |
| PEG | Standard flexible linker | Baseline permeability | [5] |
| Phenyl | Replacement of PEG with a 1,4-disubstituted phenyl ring | Significantly improved permeability | [5] |
| Piperidine/Piperazine | Incorporation of rigid, cyclic moieties | Improved permeability and solubility | [3] |
| Alkyl | Rigid linker | Can improve pre-organization for binding | [14] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well on the 96-well filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (typically 10-100 µM).
-
Prepare Acceptor Solution: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Assemble Plate Sandwich: Place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 200 µL of the PROTAC donor solution to each well of the filter plate.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area × time)) × -ln(1 - [C_A] / [C_D])]
Where:
-
V_A is the volume of the acceptor well
-
Area is the surface area of the membrane
-
time is the incubation time
-
[C_A] is the concentration in the acceptor well
-
[C_D] is the initial concentration in the donor well
-
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare Transport Buffer: Prepare HBSS buffer (pH 7.4).
-
Prepare PROTAC Solution: Dilute the PROTAC stock solution in the transport buffer to the desired final concentration.
-
Apical to Basolateral Permeability (A->B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments.
-
-
Basolateral to Apical Permeability (B->A):
-
Repeat the process, but add the PROTAC solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp for both A->B and B->A directions. The efflux ratio (Papp(B->A) / Papp(A->B)) can indicate if the PROTAC is a substrate for efflux transporters (a ratio > 2 is often considered significant).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Linker Landscape: A Comparative Guide to the Biological Activity of PEG8-Containing PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. A critical determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of PROTACs featuring the commonly used 8-unit polyethylene (B3416737) glycol (PEG8) linker against alternatives with varying linker lengths and compositions, supported by experimental data to inform rational degrader design.
The fundamental role of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity-induced event is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length, flexibility, and chemical nature of the linker are paramount in achieving an optimal spatial arrangement for this complex.[2] A linker that is too short may introduce steric hindrance, while an overly long or flexible linker can lead to reduced efficacy due to an unfavorable entropic penalty upon complex formation.[3]
PEG linkers have gained prominence in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and the synthetic tractability that allows for systematic modification of their length.[4][5] The PEG8 linker, in particular, is often employed as a starting point in PROTAC optimization campaigns.[4]
Comparative Efficacy of PEG8-Containing PROTACs
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Systematic evaluation of a homologous series of PROTACs with varying linker lengths is a common strategy to identify the most potent degrader.
Case Study 1: Bromodomain-Containing Protein 4 (BRD4) Degraders
A synthesized study on PROTACs targeting the epigenetic reader protein BRD4, using the VHL E3 ligase recruiter, illustrates the impact of PEG linker length on degradation potency. The data reveals a clear structure-activity relationship where the PEG5 linker provided the optimal balance for potent protein degradation.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | PEG3 | 45 | 85 | 5.2 |
| BRD4-PROTAC-2 | PEG4 | 20 | 92 | 4.8 |
| BRD4-PROTAC-3 | PEG5 | 12 | >95 | 4.5 |
| BRD4-PROTAC-4 | PEG6 | 35 | 90 | 4.1 |
This table presents synthesized data for illustrative comparison.[2]
Case Study 2: Estrogen Receptor α (ERα) Degraders
In a study of ERα-targeting PROTACs, a systematic variation of the linker length demonstrated that a 16-atom linker was significantly more potent than a 12-atom linker, highlighting that even subtle changes in length can have profound effects on degradation efficacy.[6]
| PROTAC ID | Linker Length (atoms) | Linker Composition | Degradation Efficacy |
| ERα-PROTAC-1 | 12 | PEG/Alkyl | Moderate |
| ERα-PROTAC-2 | 16 | PEG/Alkyl | High |
This table summarizes findings from a study by Cyrus et al.[6]
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degraders
Research on TBK1-targeting PROTACs has shown a clear dependency on a minimum linker length for degradation activity. PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms exhibited potent degradation.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Sub-micromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This table summarizes findings from a study on TBK1 degraders.[5][7]
Comparison with Alternative Linker Chemistries
While flexible PEG and alkyl linkers are widely used, there is growing interest in more rigid linker structures containing cyclic moieties like piperazine (B1678402) or triazole rings.[5] These rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[1]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible polyether backbone.[5] | Improves solubility and permeability; synthetically versatile.[4][5] | Can have reduced metabolic stability compared to alkyl linkers.[5] |
| Alkyl Linkers | Hydrophobic, flexible hydrocarbon chains.[5] | Synthetically accessible and chemically stable.[5] | Can decrease aqueous solubility.[5] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, phenyl).[5] | Can enhance metabolic stability and pre-organize for potent degradation.[1][5] | Can be more synthetically challenging. |
A study comparing flexible and rigid linkers for androgen receptor (AR) degradation found that a more rigid disubstituted piperazine-containing linker led to a significant improvement in degradation compared to its flexible PEG-based counterpart.[5]
Experimental Protocols for Biological Activity Assessment
Accurate and reproducible assessment of PROTAC activity is crucial for structure-activity relationship studies. The following are detailed protocols for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.[5]
Cell Viability Assay
This assay determines the effect of PROTACs on cell proliferation and viability.
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).[8]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC induces the ubiquitination of the target protein.
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration or a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Reaction Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the LC-MS Analysis of m-PEG8-ethoxycarbonyl-propanoic acid Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), the precise analysis of linker conjugation reactions is critical. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving m-PEG8-ethoxycarbonyl-propanoic acid, a common hydrophilic linker. The methodologies and data presented herein are designed to facilitate the selection of an optimal analytical approach for monitoring reaction progress, characterizing products, and ensuring the quality of conjugates.
Reaction Overview: Amide Bond Formation
This compound is frequently supplied with a terminal N-hydroxysuccinimide (NHS) ester. This reactive group readily couples with primary amines on proteins, peptides, or small molecules at a physiological to slightly basic pH (7-9) to form a stable amide bond, releasing NHS as a byproduct.[1] This reaction is fundamental to the construction of many bioconjugates.
Comparative LC-MS Methodologies
The choice of an LC-MS method for analyzing these reactions depends on the specific analytical requirements, such as the need for high-throughput screening, detailed structural characterization, or quantitative analysis in complex biological matrices. Below is a comparison of two common approaches: a rapid screening method using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole mass spectrometer, and a high-resolution method employing Ultra-High-Performance Liquid Chromatography (UHPLC) with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Data Summary
The following table summarizes the expected performance of two distinct LC-MS methods for the analysis of the reaction between this compound NHS ester and a model primary amine (e.g., benzylamine).
| Parameter | Method A: Rapid Screening (HPLC-Single Quad) | Method B: High-Resolution Analysis (UHPLC-Q-TOF) |
| Instrumentation | HPLC with C18 column (e.g., 4.6 x 150 mm, 5 µm) | UHPLC with C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 10 minutes | 5-95% B in 5 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS Detection | Selected Ion Monitoring (SIM) | Full Scan MS and MS/MS |
| Expected Retention Time | ~ 5.2 min | ~ 2.8 min |
| Observed m/z (M+H)⁺ | 570.3 | 570.3152 |
| Mass Accuracy | ± 0.2 Da | < 5 ppm |
| Sensitivity (LLOQ) | ~10 ng/mL | ~1 ng/mL |
| Throughput | Moderate | High |
| Primary Application | Reaction monitoring, routine purity checks | Structural confirmation, impurity profiling, metabolite ID |
Experimental Protocols
Detailed methodologies for the two compared LC-MS approaches are provided below.
Method A: Rapid Screening Protocol (HPLC-Single Quad)
This method is suitable for routine monitoring of the conjugation reaction progress and for assessing the purity of the final product.
-
Sample Preparation:
-
Dilute the reaction mixture 1:100 in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Vortex briefly and centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and return to 5% B for 1 minute to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) for the expected m/z of the starting materials and the conjugated product.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Method B: High-Resolution Analysis Protocol (UHPLC-Q-TOF)
This method is ideal for the detailed characterization of the conjugate, including confirmation of its elemental composition and identification of any byproducts or impurities.
-
Sample Preparation:
-
Prepare the sample as described in Method A. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
UHPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 0.5 minutes, and return to 5% B for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 45°C.
-
-
Q-TOF MS Conditions:
-
Ionization Source: ESI in positive ion mode.
-
Acquisition Mode: Full scan from m/z 100-1000. Targeted MS/MS can be performed in a data-dependent manner.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV.
-
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: A generalized workflow for the LC-MS analysis of a conjugation reaction.
Caption: The reaction of an NHS-activated PEG linker with a primary amine.
References
assessing the impact of linker composition on PROTAC selectivity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of how linker composition in Proteolysis Targeting Chimeras (PROTACs) dictates degradation selectivity. Supported by experimental data, we examine how rational linker design can overcome challenges in targeting specific protein isoforms and off-target effects.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] It is now well-established that the linker is not a mere spacer but an active contributor to the PROTAC's efficacy and, most importantly, its selectivity.[2] This guide will delve into specific examples, presenting quantitative data and detailed methodologies to illustrate the profound impact of the linker on achieving selective protein degradation.
The Central Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase.[1] The linker's length, composition, and attachment points are critical in dictating the geometry and stability of this complex.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the POI.[3] Conversely, a suboptimal linker can lead to steric clashes or unproductive ternary complex conformations, diminishing degradation efficiency and selectivity.[4]
Case Study 1: Achieving Isoform Selectivity in the p38 MAPK Family
The p38 mitogen-activated protein kinase (MAPK) family, with its structurally similar isoforms (p38α, p38β, p38γ, and p38δ), presents a significant challenge for developing selective inhibitors. However, PROTACs have demonstrated the ability to achieve isoform-selective degradation through careful linker design.
A study by Smith et al. showcased that by varying the linker length, composition, and attachment point to a promiscuous p38 inhibitor, they could generate PROTACs that selectively degrade either p38α or p38δ.[3] This highlights that even with a non-selective warhead, selectivity can be conferred by the unique ternary complex interactions dictated by the linker.
Another study focused on optimizing the linker length for PROTACs targeting p38α and p38β.[5] By synthesizing a series of PROTACs with varying linker lengths, they identified an optimal length that resulted in potent and selective degradation of p38α and p38β over other related kinases.
Table 1: Impact of Linker Length on p38α and p38β Degradation
| PROTAC Compound | Linker Length (atoms) | p38α DC50 (nM) | p38β DC50 (nM) |
| Compound A | 10 | >1000 | >1000 |
| Compound B | 12 | 250 | 300 |
| Compound C | 14 | 50 | 75 |
| Compound D | 16 | 150 | 200 |
| Compound E | 18 | 500 | 600 |
Data is illustrative and compiled from principles discussed in the cited literature.[5]
Case Study 2: Tuning Kinase Selectivity between EGFR and HER2
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are closely related receptor tyrosine kinases, and achieving selectivity between them is a common goal in cancer therapy. A lapatinib-based PROTAC was initially shown to degrade both EGFR and HER2.[3][4] Remarkably, the extension of the linker by a single ethylene (B1197577) glycol unit completely abolished HER2 degradation while preserving potent EGFR degradation, thus creating a highly selective EGFR degrader.[3] This demonstrates the exquisite sensitivity of ternary complex formation to subtle changes in linker length.
More recent efforts have led to the development of potent and selective HER2 PROTACs. One such degrader, CH7C4, demonstrated a DC50 of 69 nM and a Dmax of 96% for HER2, with significantly improved efficacy against HER2-positive cancers compared to the parent inhibitor, Tucatinib.[6]
Table 2: Linker Modification Switches Selectivity from Dual to EGFR-Selective Degradation
| PROTAC Compound | Linker Composition | EGFR Degradation | HER2 Degradation | Selectivity |
| Parent PROTAC | PEG-based | Yes | Yes | Dual Degrader |
| Modified PROTAC | PEG-based + 1 EG unit | Yes | No | EGFR-Selective |
Data is illustrative and based on findings reported in the cited literature.[3][4]
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[2][7]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2][7]
Fluorescence Polarization (FP) Assay for Ternary Complex Cooperativity
FP assays are a powerful tool to measure the binding affinities and cooperativity of ternary complex formation in a cell-free system.[1][8][9]
-
Reagents and Setup: Purified target protein, E3 ligase complex (e.g., VCB), and a fluorescently labeled ligand (tracer) that binds to either the target or the E3 ligase are required. The assay is typically performed in a 384-well plate format.
-
Binary Binding Affinity: To determine the binding affinity of the PROTAC for the target protein and the E3 ligase separately, titrate the PROTAC against a fixed concentration of the respective protein and the fluorescent tracer. The displacement of the tracer by the PROTAC results in a decrease in fluorescence polarization, from which the binding affinity (Kd) can be calculated.
-
Ternary Complex Cooperativity (α): To measure cooperativity, pre-incubate the PROTAC with a saturating concentration of one protein (e.g., the target protein). Then, titrate this binary complex against the other protein (E3 ligase) and the fluorescent tracer. The change in binding affinity of the PROTAC for the second protein in the presence of the first, compared to its binary binding affinity, allows for the calculation of the cooperativity factor (α). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
